3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
Description
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is a synthetic organic compound featuring a benzonitrile core substituted at the 3-position with a (4-(methylamino)piperidin-1-yl)methyl group, followed by hydrochloride salt formation. Key features include:
- Molecular framework: A piperidine ring with a methylamino substituent linked to a benzonitrile moiety.
- Physicochemical properties: Based on its 4-position isomer (CAS 1353977-13-5), the molecular formula is likely C₁₄H₂₀ClN₃, with a molecular weight of ~265.78 g/mol .
- Applications: Such compounds are often explored in medicinal chemistry for targeting G protein-coupled receptors (GPCRs) or ion channels due to their amine-rich structures .
Properties
Molecular Formula |
C14H20ClN3 |
|---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
3-[[4-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-16-14-5-7-17(8-6-14)11-13-4-2-3-12(9-13)10-15;/h2-4,9,14,16H,5-8,11H2,1H3;1H |
InChI Key |
YJSUJEVSHRRWIC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC(=CC=C2)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the methylamino group: The methylamino group is introduced via reductive amination or other suitable methods.
Attachment of the benzonitrile moiety: The benzonitrile group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride involves interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key similarities and differences between the target compound and structurally related molecules:
Key Observations
Positional Isomerism : The 4-substituted isomer (CAS 1353977-13-5) shares identical molecular weight and formula with the target compound but differs in substituent placement, which may alter receptor binding or solubility .
Piperidine vs. Piperazine : Replacement of piperidine with piperazine (CAS 859850-90-1) introduces an additional nitrogen atom, likely increasing basicity and altering pharmacokinetic profiles .
Safety and Handling : Hydrochloride salts (e.g., CAS 1296224-75-3) typically require storage in inert atmospheres at room temperature, a common feature among ionic derivatives .
Research Findings and Implications
- Receptor Selectivity: Piperidine-containing compounds (e.g., CAS 1353977-13-5) are hypothesized to exhibit enhanced selectivity for aminergic GPCRs compared to simpler methylamino derivatives due to their larger hydrophobic surface area .
- Synthetic Accessibility : The presence of a benzonitrile group facilitates nucleophilic substitution reactions, enabling modular synthesis of analogs like CAS 90389-96-1 .
- Toxicity Considerations : Compounds with higher molecular weights (e.g., ~265 g/mol) may face challenges in blood-brain barrier penetration, whereas lighter analogs (e.g., ~145 g/mol) could prioritize peripheral targets .
Biological Activity
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride, with CAS No. 1152424-99-1, is a compound that has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C14H20ClN3
- Molecular Weight : 265.78 g/mol
- Structure : The compound features a piperidine ring, a benzonitrile group, and a methylamino substituent, which contribute to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within the body. It is believed to modulate the activity of specific receptors or enzymes, thereby influencing key biological pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and cellular signaling pathways.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity in vitro:
- Antitumor Activity : Preliminary studies have suggested that compounds similar to this one can inhibit tumor cell proliferation and migration. For instance, related compounds have shown efficacy in inducing ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, which is crucial for cellular antioxidant defense mechanisms .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Research :
- Neuropharmacology :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antitumor effects; Neuropharmacological potential | Modulation of receptor activity; Induction of ferroptosis |
| 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) | Inhibition of tumor cell proliferation | Targeting KEAP1-NRF2-GPX4 axis |
| Piperidine derivatives | Neurotransmitter modulation | Interaction with serotonin and dopamine receptors |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor compounds like 4-methylpiperidine and benzonitrile derivatives. Key steps include nucleophilic substitution and reductive amination, using reagents such as sodium hydride or potassium carbonate under controlled conditions (e.g., DMF solvent at 60–80°C). Purification is achieved via recrystallization or chromatography, with hydrochloric acid used to form the hydrochloride salt. Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions .
Q. How is the hydrochloride salt form advantageous for pharmaceutical research?
- The hydrochloride salt enhances solubility in aqueous media (critical for in vitro assays) and improves stability during storage. This is particularly beneficial for pharmacokinetic studies, where consistent solubility ensures reliable dose-response data. Stability assessments under varying pH and temperature conditions are recommended to validate formulation suitability .
Q. What analytical techniques are used to characterize this compound’s structure and purity?
- Techniques include:
- HPLC/LC-MS : For purity assessment and impurity profiling, using reverse-phase columns and UV detection.
- NMR (¹H/¹³C) : To confirm backbone structure, including piperidine ring substitution patterns and benzonitrile moiety.
- X-ray crystallography : For resolving stereochemical details in crystalline form.
Calibration with reference standards (e.g., USP-grade analogs) ensures accuracy .
Advanced Research Questions
Q. How can experimental design be optimized to evaluate this compound’s kinase inhibition efficacy?
- Use kinase profiling assays (e.g., ATP-competitive binding assays) with recombinant kinases. Include positive controls (e.g., staurosporine) and measure IC₅₀ values across a concentration gradient (1 nM–10 µM). For selectivity, compare inhibition against off-target kinases (e.g., EGFR, VEGFR). Data should be analyzed using nonlinear regression to account for allosteric effects .
Q. How can contradictions in pharmacokinetic data (e.g., bioavailability vs. toxicity) be resolved?
- Perform compartmental modeling to distinguish between absorption-limited vs. metabolism-limited bioavailability. Parallel studies in rodent models (plasma half-life, tissue distribution) and in vitro hepatocyte assays (CYP450 metabolism) can identify metabolic bottlenecks. Adjust dosing regimens or explore prodrug formulations to mitigate toxicity while maintaining efficacy .
Q. What considerations are critical for neuropharmacological studies targeting serotonin receptors?
- Conduct radioligand binding assays (e.g., 5-HT₃/5-HT₄ subtypes) with membrane preparations from transfected cell lines. Use Scatchard analysis to determine Kd and Bmax. For functional activity, measure cAMP accumulation or calcium flux in real-time assays. Cross-validate with knockout models to confirm receptor specificity .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Implement DoE (Design of Experiments) to identify critical process parameters (e.g., reaction temperature, catalyst loading). Use LC-HRMS to trace impurities (e.g., des-methyl byproducts). Compare batches against pharmacopeial standards (e.g., ICH Q3A guidelines) and employ orthogonal methods like IR spectroscopy for structural elucidation of unknowns .
Q. How can computational modeling assess this compound’s bioavailability and target engagement?
- Apply molecular dynamics simulations to predict blood-brain barrier permeability (logBB > 0.3) and binding free energy (ΔG) to target proteins. Use QSAR models to correlate structural features (e.g., logP, polar surface area) with in vivo absorption data. Validate predictions using SPR (surface plasmon resonance) for binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
